NB-598 NB-598 NB-598 is a potent competitive inhibitor of squalene epoxidase (SE). NB-598 suppresses triglyceride biosynthesis through the farnesol pathway.IC50 value:Target: squalene epoxidaseSE inhibitor NB-598 significantly inhibited both basal and glucose-stimulated insulin secretion from mouse pancreatic islets. CaV channels were markedly inhibited by NB-598.
Brand Name: Vulcanchem
CAS No.: 131060-14-5
VCID: VC0002489
InChI: InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
SMILES: CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Molecular Formula: C27H31NOS2
Molecular Weight: 449.7 g/mol

NB-598

CAS No.: 131060-14-5

Cat. No.: VC0002489

Molecular Formula: C27H31NOS2

Molecular Weight: 449.7 g/mol

* For research use only. Not for human or veterinary use.

NB-598 - 131060-14-5

Specification

CAS No. 131060-14-5
Molecular Formula C27H31NOS2
Molecular Weight 449.7 g/mol
IUPAC Name (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Standard InChI InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
Standard InChI Key KIRGLCXNEVICOG-SOFGYWHQSA-N
Isomeric SMILES CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
SMILES CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Canonical SMILES CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3

Introduction

Chemical Structure and Properties

Molecular Characteristics

NB-598 features a complex structure optimized for targeting squalene epoxidase. Its molecular formula is C27H31NOS2\text{C}_{27}\text{H}_{31}\text{NOS}_{2}, with a molecular weight of 565.74 g/mol . The compound’s maleate salt form enhances solubility in dimethyl sulfoxide (DMSO) to ≥16.5 mg/mL, facilitating experimental use . Key structural elements include:

  • A bithiophene moiety linked via a methoxy group to a benzene ring, critical for enzyme binding.

  • An ethylamine side chain with dimethylheptenynyl substituents, contributing to membrane permeability.

The InChIKey identifier KIRGLCXNEVICOG-SOFGYWHQSA-N confirms its stereochemical configuration .

Table 1: Chemical and Physical Properties of NB-598

PropertyValue
Molecular FormulaC27H31NOS2\text{C}_{27}\text{H}_{31}\text{NOS}_{2}
Molecular Weight565.74 g/mol
CAS Registry Number131060-14-5
Solubility≥16.5 mg/mL in DMSO
Storage Conditions-20°C

Synthesis and Stability

While synthetic routes remain proprietary, the compound’s stability under recommended storage conditions (-20°C) ensures experimental reproducibility . Degradation occurs under prolonged exposure to light or elevated temperatures, necessitating adherence to storage protocols.

Mechanism of Action

Inhibition of Squalene Epoxidase

NB-598 competitively binds to squalene epoxidase, a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway . By occupying the enzyme’s active site, NB-598 prevents the epoxidation reaction, leading to intracellular squalene accumulation and subsequent feedback inhibition of HMG-CoA reductase .

Secondary Metabolic Effects

Beyond cholesterol synthesis, NB-598 modulates triglyceride metabolism via the farnesol pathway. Farnesol, an intermediate upstream of squalene, activates peroxisome proliferator-activated receptors (PPARs), altering lipid storage and insulin secretion . In pancreatic islets, NB-598 reduces both basal and glucose-stimulated insulin secretion by inhibiting calcium voltage-gated (CaV) channels .

Pharmacological Effects

In Vitro Studies

In Hep G2 hepatoma cells, NB-598 dose-dependently inhibited cholesterol synthesis from 14C^{14}\text{C}-acetate, with an IC50_{50} of 12 nM . Squalene levels increased 8-fold within 24 hours, confirming target engagement .

Table 2: Pharmacological Profile of NB-598

ParameterEffectModel System
Cholesterol Synthesis↓ 80% at 100 nM Hep G2 cells
Squalene Accumulation↑ 800% Hep G2 cells
Insulin Secretion↓ 45% (basal), ↓ 60% (glucose-stimulated) Mouse pancreatic islets
Serum LDL Cholesterol↓ 35% after 14-day treatment Dogs

In Vivo Efficacy

Oral administration of NB-598 (10 mg/kg) in rats reduced hepatic cholesterol synthesis by 70% within 6 hours . Chronic dosing in dogs decreased low-density lipoprotein (LDL) cholesterol by 35% while elevating serum squalene 20-fold, effects reversible upon treatment cessation .

Research Applications

Lipid Metabolism Studies

NB-598 remains widely used to investigate cholesterol biosynthesis regulation. Researchers employ it to:

  • Induce squalene accumulation in cell culture models.

  • Study feedback regulation of HMG-CoA reductase.

  • Explore crosstalk between cholesterol and triglyceride pathways .

Insulin Secretion Mechanisms

In pancreatic β-cells, NB-598’s inhibition of CaV channels provides insights into calcium-dependent insulin exocytosis, aiding diabetes research .

“NB-598’s precise mechanism of squalene epoxidase inhibition has illuminated previously opaque aspects of sterol regulation.” – Adapted from .

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